Regulated Identity: Traceability as Lenalidomide Impurity 52 vs. General Intermediates
This compound is uniquely supplied with detailed characterization data compliant with regulatory guidelines, specifically as Lenalidomide Impurity 52 [1]. This differentiates it from generic research-grade analogs which may lack the full documentation and traceability required for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), or Quality Control (QC) applications [1]. Comparators lacking this certification cannot be used as reference standards for lenalidomide production without significant additional internal qualification work.
| Evidence Dimension | Regulatory / Analytical Documentation Status |
|---|---|
| Target Compound Data | Supplied with detailed characterization data compliant with regulatory guidelines, suitable for ANDA/AMV/QC use. |
| Comparator Or Baseline | Generic 3-(2-chloropyrimidin-4-yl)-1H-indole or similar indole derivatives (e.g., 3-(2-chloro-4-pyrimidinyl)-1H-indole from alternative suppliers). |
| Quantified Difference | Qualitative difference: Presence of regulatory-compliant characterization and traceability vs. none. |
| Conditions | Quality control and regulatory submission contexts for lenalidomide production. |
Why This Matters
This certification eliminates the internal resource burden of qualifying a new reference standard, directly accelerating regulatory filing and QC method development for generic lenalidomide.
- [1] Lenalidomide Impurity 52 | 945016-63-7 | SynZeal. View Source
